REACTION_CXSMILES
|
[S:1]([C:5]1[CH:21]=[CH:20][C:8]([NH:9][CH2:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:12])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].Cl[C:23](OC)=[O:24]>>[S:1]([C:5]1[CH:6]=[CH:7][C:8]([N:9]2[CH2:10][C:11](=[O:12])[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:23]2=[O:24])=[CH:20][CH:21]=1)(=[O:3])(=[O:4])[NH2:2]
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Name
|
2-(4-Sulphamoylanilino)-N-phenylacetamide
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Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(NCC(=O)NC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered off as crystals
|
Name
|
|
Type
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)N1C(=O)N(C(=O)C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |